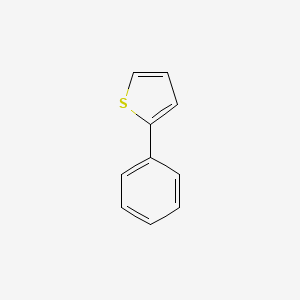

2-Feniltiofeno

Descripción general

Descripción

OSM-S-468 es un compuesto que pertenece a la serie de aminotienopirimidinas, que ha sido estudiado por sus posibles aplicaciones en el tratamiento de la malaria. Este compuesto es parte del proyecto Open Source Malaria, que tiene como objetivo desarrollar nuevos fármacos antimaláricos a través de la colaboración de código abierto. OSM-S-468 ha mostrado una actividad prometedora contra Plasmodium falciparum, el parásito responsable de la forma más grave de malaria.

Aplicaciones Científicas De Investigación

OSM-S-468 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Sirve como un intermedio valioso para la síntesis de varios derivados con potencial actividad biológica.

Biología: El compuesto se utiliza para estudiar las vías bioquímicas y los objetivos moleculares involucrados en la infección por malaria.

Medicina: OSM-S-468 se está investigando por su potencial como fármaco antimalárico, con estudios que se centran en su eficacia, toxicidad y mecanismo de acción.

Industria: La estructura única del compuesto lo convierte en un candidato para desarrollar nuevos productos farmacéuticos y agroquímicos.

Mecanismo De Acción

El mecanismo de acción de OSM-S-468 implica la inhibición de la aspartil-ARNt sintetasa de Plasmodium falciparum (PfAsnRS). Esta enzima es crucial para la síntesis de proteínas en el parásito. OSM-S-468 actúa como un pro-inhibidor, formando un aducto covalente con el sitio activo de la enzima, bloqueando así su actividad. Esta inhibición conduce a la interrupción de la síntesis de proteínas y la activación de la respuesta de inanición de aminoácidos, lo que finalmente resulta en la muerte del parásito .

Compuestos Similares:

OSM-S-106: Otro compuesto de aminotienopirimidina con actividad antimalárica similar.

TCMDC-135294: Un compuesto estructuralmente relacionado identificado de una biblioteca de GSK.

Comparación: OSM-S-468 es único en su inhibición específica de PfAsnRS, mientras que otros compuestos similares pueden dirigirse a diferentes enzimas o vías. Por ejemplo, OSM-S-106 también inhibe la síntesis de proteínas, pero a través de un mecanismo diferente que involucra la formación de un aducto covalente con una enzima diferente. Las diferencias estructurales entre estos compuestos contribuyen a sus distintas actividades biológicas y posibles aplicaciones terapéuticas .

Análisis Bioquímico

Biochemical Properties

2-Phenylthiophene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as thiophene-S-oxide and thiophene epoxide . These intermediates can further interact with other biomolecules, potentially leading to covalent modifications and alterations in their function.

Cellular Effects

2-Phenylthiophene affects various cellular processes and cell types. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, 2-Phenylthiophene can impact cellular metabolism by altering the flux through specific metabolic pathways.

Molecular Mechanism

At the molecular level, 2-Phenylthiophene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound has been shown to inhibit certain cytochrome P450 enzymes, affecting their catalytic activity . Additionally, 2-Phenylthiophene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenylthiophene can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Phenylthiophene can undergo metabolic degradation, leading to the formation of reactive intermediates that may have prolonged effects on cells . These long-term effects can include alterations in cellular signaling and gene expression.

Dosage Effects in Animal Models

The effects of 2-Phenylthiophene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or metabolic processes. At higher doses, 2-Phenylthiophene can induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

2-Phenylthiophene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of thiophene-S-oxide and thiophene epoxide . These metabolites can further participate in various biochemical reactions, potentially affecting metabolic flux and metabolite levels. The interaction with specific enzymes and cofactors plays a crucial role in determining the compound’s metabolic fate.

Transport and Distribution

Within cells and tissues, 2-Phenylthiophene is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, influencing its localization and accumulation. For instance, the compound may be transported across cellular membranes by specific transporters, affecting its intracellular concentration and distribution . These interactions can impact the compound’s overall activity and function.

Subcellular Localization

The subcellular localization of 2-Phenylthiophene is an important factor determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-Phenylthiophene may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . These interactions can influence the compound’s biochemical properties and cellular effects.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de OSM-S-468 implica la construcción del andamiaje de aminotienopirimidina. El proceso típicamente comienza con la preparación del material de partida de tiofeno, seguido por la formación del núcleo de tienopirimidinaLas condiciones de reacción a menudo implican el uso de reacciones de acoplamiento cruzado catalizadas por paladio, como la aminación de Suzuki o Buchwald-Hartwig, bajo condiciones controladas de temperatura y presión .

Métodos de Producción Industrial: La producción industrial de OSM-S-468 probablemente seguiría rutas sintéticas similares pero a mayor escala. Esto implicaría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar técnicas de purificación eficientes. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas podría mejorar la escalabilidad y la reproducibilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones: OSM-S-468 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar sulfóxidos o sulfófonos.

Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas o reducir los dobles enlaces.

Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en el andamiaje de tienopirimidina.

Reactivos y Condiciones Comunes:

Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las condiciones a menudo implican el uso de bases como el hidruro de sodio o el carbonato de potasio en solventes apróticos polares.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los sustituyentes específicos y las condiciones de reacción. Por ejemplo, la oxidación puede producir sulfóxidos o sulfófonos, mientras que la reducción puede producir aminas o heterociclos reducidos.

Comparación Con Compuestos Similares

OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.

TCMDC-135294: A structurally related compound identified from a GSK library.

Comparison: OSM-S-468 is unique in its specific inhibition of PfAsnRS, whereas other similar compounds may target different enzymes or pathways. For example, OSM-S-106 also inhibits protein synthesis but through a different mechanism involving the formation of a covalent adduct with a different enzyme. The structural differences between these compounds contribute to their distinct biological activities and potential therapeutic applications .

Propiedades

IUPAC Name |

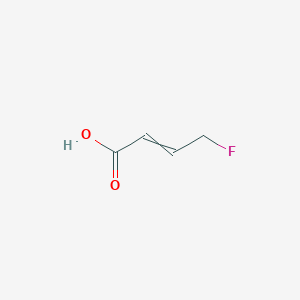

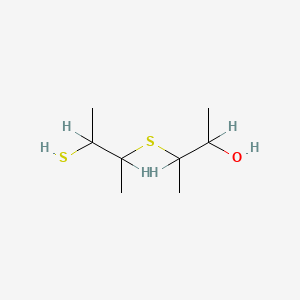

2-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRGDKFLFAYRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876227 | |

| Record name | 2-PHENYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-55-8, 56842-14-9 | |

| Record name | 2-Phenylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2-phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-phenylthiophene?

A1: 2-Phenylthiophene has the molecular formula C10H8S and a molecular weight of 160.24 g/mol.

Q2: Are there any spectroscopic data available for 2-phenylthiophene?

A2: Yes, several studies have investigated the spectroscopic properties of 2-phenylthiophene. For instance, research has focused on its electronic absorption spectra in both polar and non-polar solvents , revealing insights into the interaction between the thienyl and phenyl chromophores. Additionally, studies utilizing Femtosecond Stimulated Raman Scattering (FSRS) have provided valuable data on the vibrational modes and excited-state dynamics of the molecule.

Q3: Does 2-phenylthiophene exhibit any mesophase behavior?

A3: While 2-phenylthiophene itself is not known to be mesogenic, researchers have synthesized various derivatives by attaching flexible chains or polar groups to the molecule. This modification has led to the observation of smectic and columnar mesophases in these derivatives. These findings highlight the potential of using 2-phenylthiophene as a building block for liquid crystal materials.

Q4: What is known about the stability of 2-phenylthiophene?

A4: 2-Phenylthiophene exhibits good stability under various conditions. Studies have investigated its photostability when incorporated into organic dyes for solar cell applications. The results showed that the incorporation of 2-phenylthiophene as a donor unit led to enhanced stability compared to reference dyes.

Q5: What are the common synthetic approaches to prepare 2-phenylthiophene?

A5: Several synthetic routes have been established for 2-phenylthiophene. A notable method involves the reaction of unsaturated carbonyl compounds with activated sulfur, leading to the formation of 2-phenylthiophene along with other sulfur-containing heterocycles. Another approach utilizes a palladium(II)-catalyzed oxidative cross-coupling reaction between phenylboronic acid and ethyl thiophen-3-yl acetate.

Q6: Can 2-phenylthiophene undergo carbon skeletal rearrangements?

A6: Research utilizing 13C-labelled 2-phenylthiophene under electron impact conditions revealed carbon skeletal rearrangements within the thiophene ring and migration of the phenyl substituent. The degree of scrambling was found to be partially dependent on the energy of the electron beam, suggesting a complex interplay of factors influencing the rearrangement process.

Q7: How does 2-phenylthiophene react under photochemical conditions?

A7: Computational studies employing CASSCF and MP2-CAS methods have been conducted to understand the photochemical isomerization pathways of 2-phenylthiophene. The results suggest that the reaction proceeds through a conical intersection mechanism, providing a more accurate explanation compared to previously proposed pathways.

Q8: Has 2-phenylthiophene been investigated for its biological activity?

A9: Yes, 2-phenylthiophene has been identified as a potential anti-diabetic agent in a study that profiled the bioactive compounds present in the phenolic extract of the brown algae Choonospora minima. This finding suggests that 2-phenylthiophene might possess biological activity and warrants further investigation in relevant biological systems.

Q9: Are there any computational studies focused on 2-phenylthiophene?

A10: Yes, computational chemistry has played a significant role in understanding the properties and reactivity of 2-phenylthiophene. Density Functional Theory (DFT) calculations have been used to investigate its Raman intensities, revealing discrepancies between theoretical predictions and experimental observations. These findings highlight the importance of considering factors like inter-ring torsion angles and the limitations of DFT methods when studying such conjugated systems.

Q10: Has 2-phenylthiophene been explored in the context of drug discovery?

A11: 2-Phenylthiophene has emerged as a key scaffold in the development of inhibitors targeting the papain-like protease (PLpro) of SARS-CoV-2. These studies have demonstrated that 2-phenylthiophene derivatives exhibit potent inhibitory activity against PLpro, effectively blocking viral replication in cell-based assays. The high potency and slow off-rates of these inhibitors have been attributed to their unique binding interactions with the enzyme, including the formation of a novel "BL2 groove" and mimicking the binding of ubiquitin.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.